2-(7-(2-Chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide belongs to the class of xanthine derivatives. These compounds are known for their diverse biological activities, including their ability to act as antagonists for adenosine receptors. Specifically, this compound has shown potential as a selective antagonist for the A2B adenosine receptor subtype. []
Molecular Structure Analysis
The specific spatial arrangement of these substituents, including their conformation and potential for intramolecular interactions, plays a crucial role in its binding affinity and selectivity for adenosine receptors. []
Mechanism of Action
The mechanism of action of 2-(7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is thought to involve competitive antagonism of the A2B adenosine receptor. [] This implies that it binds to the receptor's active site, preventing the natural ligand, adenosine, from binding and activating downstream signaling pathways.
Applications
The primary application of 2-(7-(2-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide identified in the provided papers is its potential as a selective A2B adenosine receptor antagonist. [] This selectivity is crucial for developing targeted therapies with reduced side effects.
Future Directions
Therapeutic applications: Explore the potential therapeutic benefits of this compound in various disease models where A2B adenosine receptor antagonism is desirable, such as inflammation, asthma, and diabetes. [, ]
Related Compounds
Compound Description: Alogliptin is a marketed drug used for the treatment of type 2 diabetes. It acts as a dipeptidyl peptidase IV (DPP-IV) inhibitor. []
Relevance: While Alogliptin doesn't share the same core structure as 2-(7-(2-Chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, it serves as a reference point in a study focused on developing novel DPP-IV inhibitors. [] The research used Alogliptin's binding mode with DPP-IV as a basis for designing new inhibitors, including the target compound, through pharmacophore hybridization and structural optimization. []
Compound Description: Linagliptin is another commercially available drug for treating type 2 diabetes and functions as a DPP-IV inhibitor. []
Relevance: Similar to Alogliptin, Linagliptin is structurally dissimilar to 2-(7-(2-Chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide but plays a crucial role in the same study. [] The research used both Alogliptin and Linagliptin as templates for developing new DPP-IV inhibitors, including the target compound. [] This approach involved leveraging the binding characteristics of these marketed drugs to guide the design of novel compounds with improved DPP-IV inhibitory activity.
Compound Description: This compound, designated as (R)-40, is a potent DPP-IV inhibitor identified in the same study as the target compound. [] It demonstrated significant in vitro potency with an IC50 value of 23.5 nM and promising antihyperglycemic activity in an oral glucose tolerance test (OGTT). [] Moreover, (R)-40 effectively ameliorated the pathological conditions observed in diet-induced obese (DIO) mice. []
Relevance: While (R)-40 is not a direct structural analog of 2-(7-(2-Chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide, both compounds were investigated as potential DPP-IV inhibitors in the same study. [] The research highlighted the importance of chirality in DPP-IV inhibitor development, with the (R)-enantiomer of compound 40 exhibiting superior activity.
Compound Description: [3H]KF17837S is a radiolabeled compound used in binding studies to characterize adenosine A2A receptors. It exhibits high selectivity for the A2A receptor subtype. []
Relevance: [3H]KF17837S and 2-(7-(2-Chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide belong to the xanthine class of compounds. [] Although structurally different, both compounds are designed and studied for their interaction with adenosine receptors.
Compound Description: MRE2029F20 is a potent and selective antagonist of the A2B adenosine receptor. It displays high affinity for the human A2B receptor with a Ki value of 5.5 nM and excellent selectivity over other adenosine receptor subtypes. [, , ] MRE2029F20 effectively inhibits the stimulatory effect of NECA, an adenosine receptor agonist, in cyclic AMP assays. []
Relevance: MRE2029F20 and 2-(7-(2-Chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide are structurally related, sharing a core xanthine structure with a substituted pyrazole moiety at the 8-position. [, , ] The research highlights the significance of the 8-pyrazol-1,3-dipropyl-1H-purine-2,6-dione scaffold for developing potent and selective A2B adenosine receptor antagonists.
Compound Description: MRE2028F20 is an 8-heterocycle-substituted xanthine derivative designed as a potent and selective A2B adenosine receptor antagonist. [] It exhibits high affinity for the human A2B receptor with a Ki value of 38 nM and displays good selectivity over other adenosine receptor subtypes (hA1, hA2A, hA3). []
Relevance: This compound and 2-(7-(2-Chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide are structurally related, particularly in their shared xanthine core and the presence of a substituted pyrazole at the 8-position. [] The studies emphasize the importance of exploring various heterocycles at the 8-position of the xanthine nucleus for enhancing A2B receptor affinity and selectivity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.